molecular formula C145H219N39O39S3 B561562 Bombinakinin-gap

Bombinakinin-gap

Cat. No.: B561562
M. Wt: 3228.7 g/mol
InChI Key: WGYUZJQRZYPVMG-BFMDKFMESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Bombinakinin-GAP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin The reaction conditions typically involve the use of coupling reagents such as HBTU or HATU, and bases like DIPEA

Chemical Reactions Analysis

Bombinakinin-GAP undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge formation between cysteine residues is an example of an oxidation reaction.

    Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide sequence can be substituted with other residues to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like iodine for disulfide bridge formation and reducing agents like DTT for disulfide bridge reduction. Major products formed from these reactions include modified peptides with altered biological activities.

Scientific Research Applications

Bombinakinin-GAP has several scientific research applications:

Mechanism of Action

Bombinakinin-GAP exerts its effects by interacting with bradykinin receptors in the brain . The peptide binds to these receptors, leading to the activation of signaling pathways that regulate feeding behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide modulates neurotransmitter release and neuronal activity to reduce food intake.

Comparison with Similar Compounds

Bombinakinin-GAP is unique among bradykinin-related peptides due to its specific sequence and modifications. Similar compounds include:

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYUZJQRZYPVMG-BFMDKFMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H219N39O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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